molecular formula C13H16N4O4S B2727477 3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941928-17-2

3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2727477
CAS RN: 941928-17-2
M. Wt: 324.36
InChI Key: UWGMZSZELPHXAB-UHFFFAOYSA-N
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Description

3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G-protein coupled receptor that is activated by extracellular ATP and ADP. The P2Y1 receptor is involved in a variety of physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmitter release. MRS2500 has been used extensively in scientific research to study the role of the P2Y1 receptor in these processes.

Scientific Research Applications

Serotonin Receptor Activity

Research into derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione, including compounds structurally related to 3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, has shown significant interactions with serotonin receptors. Derivatives have been synthesized and tested for their affinities towards serotonin 5-HT1A and 5-HT2A receptors, exhibiting varied receptor affinities influenced by their structural features. These compounds have potential applications in studying serotonin's role in various neurological and psychological disorders (Obniska et al., 2006).

Antimicrobial Activity

Efficient synthesis methods for triazaspiro dione derivatives have been developed, with certain compounds showing promising antimicrobial properties. This highlights the potential of this compound and its analogs in contributing to the development of new antimicrobial agents (Krolenko et al., 2015).

Structural Analysis

Studies on compounds with a triazaspiro dione core have provided valuable insights into their structural characteristics. For instance, the analysis of alaptide, a compound with a related structure, through synchrotron powder diffraction data helped understand the molecular conformation and crystal packing, which are crucial for understanding the chemical and physical properties of such compounds (Rohlíček et al., 2010).

Anticonvulsant Properties

The anticonvulsant activities of N-(pyridine-2-yl) derivatives of triazaspiro[4.5]decane diones have been explored, showing that these compounds may have therapeutic potential in the treatment of epilepsy and related neurological conditions. Their mechanism of action might involve modulation of calcium channel receptors, indicating a new avenue for the development of anticonvulsant drugs (Kamiński et al., 2006).

N-Halamine Coated Cotton for Antimicrobial and Detoxification

The development of N-halamine coated cotton using triazaspiro dione derivatives demonstrates an innovative application in creating antimicrobial and detoxification materials. This approach highlights the versatility of such compounds in contributing to public health and safety by providing materials capable of reducing microbial load and detoxifying harmful substances (Ren et al., 2009).

properties

IUPAC Name

3-methyl-8-pyridin-3-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S/c1-16-11(18)13(15-12(16)19)4-7-17(8-5-13)22(20,21)10-3-2-6-14-9-10/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGMZSZELPHXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CN=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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